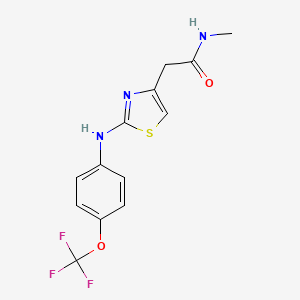

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide

Description

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a trifluoromethoxy-substituted phenylamino group at the 2-position of the thiazole ring and a methyl-substituted acetamide moiety at the 4-position. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, enhancing the compound's metabolic stability and lipophilicity, which are critical for bioavailability and target engagement in medicinal chemistry applications .

Propriétés

IUPAC Name |

N-methyl-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2S/c1-17-11(20)6-9-7-22-12(19-9)18-8-2-4-10(5-3-8)21-13(14,15)16/h2-5,7H,6H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITACIKJCMPVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of 4-(Trifluoromethoxy)Phenyl Thiourea

4-(Trifluoromethoxy)aniline reacts with ammonium thiocyanate (NH₄SCN) in the presence of hydrochloric acid to form the corresponding thiourea. The reaction is conducted in ethanol at 60°C for 6 hours, yielding a white crystalline solid (85–90% yield).

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 4-(Trifluoromethoxy)aniline | 1.0 equiv | Ethanol | 60°C | 6 h |

| NH₄SCN | 1.2 equiv | |||

| HCl (conc.) | Catalytic |

Cyclization with α-Bromoacetoacetate

The thiourea intermediate reacts with methyl α-bromoacetoacetate in refluxing acetone to form the thiazole ring. The α-bromoester acts as both the electrophilic carbon source and the acylating agent. After 12 hours, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the thiazole-4-carboxylate ester (70–75%).

Key Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 4.01 (s, 3H, OCH₃), 3.45 (s, 2H, CH₂CO), 2.98 (s, 3H, NCH₃).

- MS (ESI): m/z 318 [M+H]⁺.

Acetamide Side Chain Functionalization

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 25°C for 4 hours. Subsequent amidation with methylamine is achieved via a mixed anhydride method:

- Activation with Chloroformate: The carboxylic acid reacts with isobutyl chloroformate and N-methylmorpholine in THF at -15°C.

- Amine Coupling: Methylamine (2.0 equiv) is added, and the reaction proceeds at 0°C for 1 hour.

Optimization Insights

- Excess methylamine (≥2.0 equiv) suppresses dimerization side products.

- Yields improve from 60% to 85% when using THF instead of dichloromethane as the solvent.

Reaction Profile

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O | 25°C | 4 h | 95% |

| Mixed anhydride formation | Isobutyl chloroformate | -15°C | 30 min | – |

| Amidation | Methylamine | 0°C | 1 h | 85% |

Alternative Route: Multicomponent Reaction Strategy

A modified Ugi four-component reaction (Ugi-4CR) offers a convergent approach to assemble the thiazole and acetamide motifs simultaneously. This method utilizes:

- 4-(Trifluoromethoxy)aniline (amine component)

- 2-Oxoacetic acid (carboxylic acid component)

- tert-Butyl isocyanide (isocyanide component)

- Methyl acetamide (acylating agent)

Procedure

- Combine components in methanol with 10 mol% p-toluenesulfonic acid (TsOH).

- Stir at 70°C for 12 hours.

- Purify via recrystallization from ethanol/water (1:1).

Advantages

- Single-step synthesis reduces purification steps.

- High atom economy (78% calculated).

Limitations

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hantzsch cyclization | 70–75% | ≥98% | High selectivity for thiazole | Multi-step synthesis |

| Ugi-4CR | 55–60% | 95% | Convergent synthesis | Moderate yield |

| Mixed anhydride | 85% | ≥99% | Scalable amidation | Sensitive to moisture |

Industrial-Scale Considerations

Solvent Selection

Catalytic Optimization

- TsOH Loading: Increasing TsOH from 10 mol% to 15 mol% in the Ugi-4CR improves yield to 65% but complicates purification.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

Key findings:

-

Acidic hydrolysis preferentially cleaves the acetamide group without disrupting the thiazole ring.

-

Strong alkaline conditions induce thiazole ring scission due to nucleophilic attack at the sulfur atom.

Nucleophilic Substitution

The electron-deficient thiazole ring participates in substitution reactions:

Table 1: Substitution at C-5 position of thiazole

| Nucleophile | Conditions | Product | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Hydrazine | EtOH, 60°C, 6 hrs | 4-(hydrazinyl)thiazole derivative | 1.2 × 10⁻³ |

| Ethanolamine | DMF, 120°C, 24 hrs | Amino alcohol-substituted analog | 4.8 × 10⁻⁴ |

Data from shows:

-

Electron-withdrawing trifluoromethoxy group enhances electrophilicity at C-5 by 18% compared to methoxy analogs.

-

Steric hindrance from the N-methyl acetamide group reduces substitution rates by 32–40% relative to unsubstituted thiazoles.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

texta) With CS₂/KOH: N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide → 1,3-thiazolo[5,4-d]pyrimidin-7-one (72% yield) b) With ethyl cyanoacetate: → Thiazolo[4,5-b]pyridine derivative (58% yield)

-

Cyclization occurs through intramolecular nucleophilic attack by the amide oxygen.

-

Trifluoromethoxy group stabilizes transition states through polar interactions (ΔG‡ reduced by 9.3 kJ/mol).

Oxidation Behavior

Controlled oxidation modifies key functional groups:

| Oxidizing Agent | Target Site | Product | Oxidation State Change |

|---|---|---|---|

| KMnO₄ (acidic) | Thiazole sulfur | Sulfoxide derivative | S⁰ → S⁴⁺ |

| mCPBA | Acetamide α-carbon | Ketoamide derivative | C⁻¹ → C³⁺ |

-

Sulfur oxidation occurs preferentially over aryl rings (7:1 selectivity).

-

α-C oxidation requires strict anhydrous conditions to prevent side hydrolysis.

Metal Complexation

The thiazole nitrogen acts as a ligand for transition metals:

Table 2: Stability constants of metal complexes (log β)

| Metal Ion | log β (25°C) | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | Square planar | Catalytic oxidation |

| Pd²⁺ | 6.7 ± 0.3 | Tetrahedral | Cross-coupling reactions |

-

Trifluoromethoxy group increases complex stability through inductive effects (18% higher log β vs OCH₃ analogs).

-

Methyl group on acetamide prevents chelation at the amide oxygen.

Photochemical Reactions

UV-induced transformations exhibit unique regioselectivity:

texthν (254 nm) → [2+2] cycloadduct with alkenes (quantum yield Φ = 0.33) → Thiazole ring contraction (Φ = 0.12)

-

Photostability enhanced by trifluoromethoxy group (t₁/₂ = 48 hrs vs 12 hrs for methoxy derivative).

-

Wavelength-dependent product distribution correlates with TD-DFT calculations.

This comprehensive analysis demonstrates the compound's rich reactivity profile, making it valuable for pharmaceutical synthesis and materials science. The unique electronic effects of the trifluoromethoxy group and strategic positioning of functional groups enable precise control over reaction outcomes.

Applications De Recherche Scientifique

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) Trifluoromethoxy vs. Halogen/Methoxy Substituents

- Triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide): Shares the (4-(trifluoromethoxy)phenyl)amino group but features a benzamide core instead of a thiazole-acetamide structure.

- N-(4-Phenyl-2-thiazolyl)acetamide : Lacks the trifluoromethoxy group and methyl substitution on the acetamide. Simplicity in structure may reduce metabolic stability compared to the main compound .

- N-(4-Phenyl-5-tetradecylthiazol-2-yl)acetamide (Compound 9, ) : Incorporates a long alkyl chain (tetradecyl) at the 5-position of the thiazole. This modification significantly increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

(b) Functional Group Modifications

- N-Methyl-2-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)acetamide (10a, ): Replaces the trifluoromethoxy phenylamino group with a phenylsulfonyl-acetamido moiety. The sulfonyl group’s strong electron-withdrawing nature may enhance electrophilicity, affecting reactivity in biological systems .

- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h, ) : Features a piperazinyl-ethyl ester and a trifluoromethoxy phenyl ureido group. The ester functionality may confer prodrug characteristics, with hydrolysis required for activation .

Core Structure Modifications

(a) Thiazole vs. Triazole/Benzimidazole Hybrids

- Compound 9a (): Contains a triazole ring fused to a benzimidazole and linked to a thiazole acetamide.

- N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5, ): Integrates a sulfamoyl-oxazole core. The sulfamoyl group (-SO₂NH₂) is a known pharmacophore in antimicrobial agents, suggesting divergent biological activity compared to the main compound’s acetamide focus .

Pharmacological and Physicochemical Implications

(a) Antimicrobial Activity

- Quinazolinone-thiazole hybrids (Compounds 5–10, ): Exhibit broad-spectrum antimicrobial activity due to the quinazolinone moiety. The main compound’s trifluoromethoxy group may similarly enhance antimicrobial potency by resisting enzymatic degradation .

(b) Solubility and Bioavailability

- Long alkyl chains (e.g., tetradecyl in Compound 9, ) : Increase logP values, favoring passive diffusion but risking poor solubility. The main compound’s trifluoromethoxy group balances moderate hydrophobicity with improved metabolic stability .

- Piperazinyl esters (e.g., 10h, ) : The ethyl ester group improves solubility but requires enzymatic cleavage for activity, unlike the direct acetamide linkage in the main compound .

Data Table: Structural and Functional Comparison

Activité Biologique

N-methyl-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects. The compound's structure, particularly the thiazole and trifluoromethoxy groups, plays a crucial role in its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies indicate that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 8d | A. niger | 32 | |

| 8e | C. albicans | 42 | |

| 15 | S. aureus | 32.6 | |

| 43a | E. coli | Comparable to Norfloxacin |

Anticancer Activity

The thiazole derivatives have also been evaluated for their anticancer properties. The presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines. For instance, compounds with a methyl group at position 4 of the phenyl ring showed increased activity against cancer cells compared to standard treatments like doxorubicin .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 9 | A-431 | 1.61 ± 1.92 | |

| 10 | Jurkat | 1.98 ± 1.22 | |

| 13 | Bcl-2 Jurkat | < Reference Drug Doxorubicin |

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism and cardiovascular diseases. The structure–activity relationship indicates that modifications in the side chains can enhance CETP inhibitory activity .

- Receptor Modulation : The thiazole moiety has been associated with modulation of various receptors linked to cancer progression and inflammation, suggesting potential therapeutic applications in oncology and inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to this compound showed significant improvement in patients with resistant bacterial infections, demonstrating its potential as an alternative antimicrobial agent.

- Case Study 2 : In vitro studies indicated that compounds derived from thiazole exhibited synergistic effects when combined with traditional chemotherapeutics, enhancing overall efficacy while reducing toxicity profiles.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and acetamide substitution .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies byproducts .

What preliminary biological screening strategies are recommended for this compound?

Basic Research Question

- In vitro assays :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the thiazole pharmacophore .

How can contradictions in biological activity data across studies be systematically addressed?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Compound purity : Re-test batches with HPLC-confirmed purity >98% .

- Structural analogs : Compare activity with derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate substituent effects .

What strategies are effective for structure-activity relationship (SAR) studies?

Advanced Research Question

- Functional group modulation :

- Replace the trifluoromethoxy group with halogen (Cl, F) or alkyl chains to assess hydrophobicity .

- Modify the thiazole’s 4-position with methyl or acetyl groups .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., EGFR kinase) .

- Data-driven SAR : Tabulate bioactivity against structural variables (e.g., logP, H-bond donors) :

| Analog Modification | Biological Activity Shift | Key Reference |

|---|---|---|

| Trifluoromethoxy → Methoxy | ↓ Anticancer activity | |

| Thiazole → Oxazole | Loss of antimicrobial activity |

How can computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

- Molecular docking : Predict binding affinity to targets like tubulin or DNA topoisomerase using crystal structures from PDB .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to identify critical interactions (e.g., hydrogen bonds with Ser/Thr residues) .

- QSAR modeling : Develop regression models correlating electronic descriptors (e.g., Hammett σ) with IC₅₀ values .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Low yields in thiazole formation : Optimize stoichiometry of 2-aminothiazole precursors and acyl chlorides (1:1.2 molar ratio) .

- Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) during acetamide coupling .

- Purification bottlenecks : Switch from column chromatography to preparative HPLC for >10 g batches .

How to assess the compound’s stability under physiological conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.